Cas no 433705-56-7 (1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole)

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound with significant potential in pharmaceutical applications. It exhibits high purity and stability, making it suitable for research and development purposes. This compound features a unique imidazole core with substituents that enhance its pharmacological activity and selectivity. Its synthetic accessibility and structural diversity make it a valuable tool for exploring novel drug candidates.
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole structure
433705-56-7 structure
Product Name:1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
CAS No:433705-56-7
MF:C11H10Cl2N2O3S
MW:321.179699420929
CID:5987345
PubChem ID:801143
Update Time:2025-06-18

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
    • 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole
    • 1H-Imidazole, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-methyl-
    • 433705-56-7
    • 1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methylimidazole
    • Z1203020531
    • HMS1425F14
    • AP-263/40917500
    • IFLab1_004700
    • Oprea1_103899
    • F1132-0477
    • AKOS000601000
    • 2,3-dichloro-6-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
    • IDI1_010455
    • Inchi: 1S/C11H10Cl2N2O3S/c1-7-5-15(6-14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
    • InChI Key: RHSYBNAQWVEOSK-UHFFFAOYSA-N
    • SMILES: C1N(S(C2=CC=C(Cl)C(Cl)=C2OC)(=O)=O)C=C(C)N=1

Computed Properties

  • Exact Mass: 319.9789187g/mol
  • Monoisotopic Mass: 319.9789187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Predicted)
  • Boiling Point: 508.9±60.0 °C(Predicted)
  • pka: 0.24±0.61(Predicted)

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1132-0477-2μmol
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1132-0477-5μmol
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1132-0477-1mg
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1132-0477-2mg
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1132-0477-3mg
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1132-0477-4mg
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F1132-0477-5mg
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
433705-56-7 90%+
5mg
$103.5 2023-05-17

Additional information on 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

Professional Introduction to Compound with CAS No 433705-56-7 and Product Name: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

The compound with the CAS number 433705-56-7 and the product name 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3,4-dichloro-2-methoxybenzenesulfonyl group and a 4-methyl-1H-imidazole moiety, contribute to its unique chemical properties and biological interactions.

In recent years, sulfonamide derivatives have been extensively studied for their pharmacological effects. The sulfonyl group in this compound is known to enhance binding affinity to biological targets, making it a valuable scaffold for drug design. The 3,4-dichloro-2-methoxybenzenesulfonyl moiety introduces additional electronic and steric effects that can modulate the compound's reactivity and selectivity. These features make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. Research has shown that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The 4-methyl-1H-imidazole ring in this molecule provides a stable heterocyclic core that can be further modified to enhance specific biological activities. This structural flexibility allows chemists to tailor the compound for targeted drug delivery and improved pharmacokinetic properties.

Recent studies have highlighted the importance of sulfonamide derivatives in addressing various diseases. For instance, compounds with similar structural motifs have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The 3,4-dichloro-2-methoxybenzenesulfonyl group is particularly noteworthy as it has been shown to enhance the bioavailability and metabolic stability of drug candidates. This makes it an essential component in the design of next-generation pharmaceuticals.

The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves a multi-step process that requires precise control over reaction conditions. The introduction of the sulfonyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring the final product meets stringent quality standards.

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Preliminary results indicate that it exhibits promising interactions with target proteins, suggesting its potential as a lead compound for drug development. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between chemists and biologists are essential in translating these findings into clinical applications.

The role of computational chemistry in designing sulfonamide derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and specificity of these compounds. By simulating interactions with biological targets, researchers can identify key structural features that enhance activity. This approach accelerates the drug discovery process by reducing the need for extensive experimental trials.

Future directions in the study of this compound include exploring its potential in combination therapies. Sulfonamide derivatives have shown synergistic effects when used alongside other drugs, leading to improved therapeutic outcomes. Investigating such combinations could open new avenues for treating complex diseases like cancer and infectious disorders. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining high yields.

The economic feasibility of producing 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole on an industrial scale is another critical consideration. Optimizing synthetic routes to reduce costs without compromising quality is essential for commercial viability. This involves streamlining production processes and exploring alternative raw materials that are more cost-effective yet equally efficient.

In conclusion, the compound with CAS number 433705-56-7 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of sulfonamide derivatives continues to grow, so does their potential as therapeutic agents. Continued innovation in synthetic methods and computational modeling will further enhance our ability to design effective drugs for treating various diseases.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd